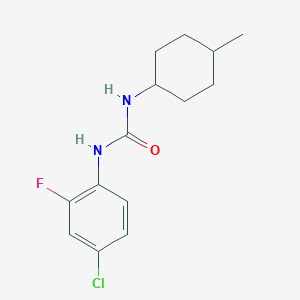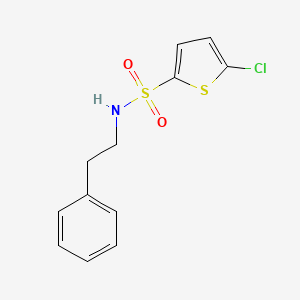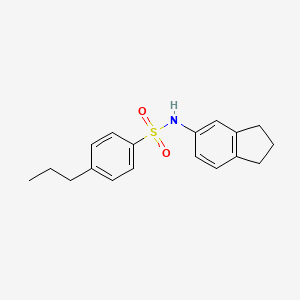
N-(4-chloro-2-fluorophenyl)-N'-(4-methylcyclohexyl)urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(4-methylcyclohexyl)urea, commonly referred to as CFMU, is a chemical compound that has been synthesized and studied for its potential use in scientific research. CFMU belongs to the class of urea-based compounds and has been found to have interesting properties that make it a promising candidate for various research applications.
Mécanisme D'action
CFMU exerts its effects by binding to the TRPC5 ion channel and blocking its activity. The TRPC5 channel is involved in the regulation of calcium influx into cells, which plays a crucial role in various cellular processes. By blocking the TRPC5 channel, CFMU can modulate calcium signaling and affect cellular processes that are dependent on calcium influx.
Biochemical and Physiological Effects:
CFMU has been shown to have potent effects on calcium signaling in various cell types. In neuronal cells, CFMU has been found to reduce calcium influx and modulate neuronal activity. CFMU has also been shown to affect calcium signaling in endothelial cells, which play a crucial role in the regulation of blood flow and vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFMU is its potency and specificity for the TRPC5 ion channel. This makes it a valuable tool for studying the role of TRPC5 in various cellular processes. However, one limitation of CFMU is its potential off-target effects on other ion channels and cellular processes. Careful experimental design and control experiments are necessary to ensure the specificity of CFMU for the TRPC5 channel.
Orientations Futures
There are several future directions for the study of CFMU and its potential applications. One area of research is the development of more potent and specific TRPC5 antagonists. This could lead to the development of novel therapeutics for various neurological disorders. Another area of research is the study of the physiological and pathophysiological roles of TRPC5 in various cell types and tissues. This could provide insights into the mechanisms underlying various diseases and lead to the development of new treatments. Overall, CFMU is a promising compound that has the potential to advance our understanding of cellular signaling and provide new insights into the mechanisms underlying various diseases.
Applications De Recherche Scientifique
CFMU has been studied for its potential use in various fields of scientific research. One of the most promising applications of CFMU is in the field of neuroscience. CFMU has been found to be a potent antagonist of the TRPC5 ion channel, which plays a crucial role in the regulation of neuronal activity. By blocking the TRPC5 channel, CFMU has the potential to modulate neuronal activity and provide insights into the mechanisms underlying various neurological disorders.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-methylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-9-2-5-11(6-3-9)17-14(19)18-13-7-4-10(15)8-12(13)16/h4,7-9,11H,2-3,5-6H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWMCVVEQLBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(4-methylcyclohexyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)

![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)

![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)

![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)